molecular formula C20H28O6 B12790785 Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- CAS No. 88980-77-2

Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)-

Cat. No.: B12790785
CAS No.: 88980-77-2
M. Wt: 364.4 g/mol
InChI Key: NLYFULWRJFXADP-NPCROLCTSA-N
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Description

Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- is a complex organic compound belonging to the trichothecene family. Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium species. These compounds are known for their potent biological activities and have been extensively studied for their toxicological properties.

Properties

CAS No.

88980-77-2

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

[(1S,2R,7R,9R,11R)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl 4-oxopentanoate

InChI

InChI=1S/C20H28O6/c1-12-6-7-19(10-24-17(23)5-4-13(2)21)15(8-12)26-16-9-14(22)18(19,3)20(16)11-25-20/h8,14-16,22H,4-7,9-11H2,1-3H3/t14-,15-,16-,18-,19-,20?/m1/s1

InChI Key

NLYFULWRJFXADP-NPCROLCTSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H](C34CO4)O2)O)C)COC(=O)CCC(=O)C

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)COC(=O)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- involves multiple steps, including the formation of the trichothecene skeleton and subsequent functionalization. The key steps typically include:

    Formation of the trichothecene skeleton: This can be achieved through cyclization reactions involving sesquiterpenoid precursors.

    Epoxidation: Introduction of the epoxy group at the 12,13-position using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Hydroxylation: Introduction of hydroxyl groups at the 4 and 15 positions using reagents like osmium tetroxide (OsO4) or other hydroxylating agents.

    Esterification: Formation of the 15-(4-oxopentanoate) ester through esterification reactions using appropriate carboxylic acids and coupling agents.

Industrial Production Methods

Industrial production of trichothecenes, including Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)-, often involves fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the production of the desired trichothecene compound. The compound is then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Trichothecenes can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxy group to a diol or other reduced forms.

    Substitution: Substitution reactions can occur at various positions on the trichothecene skeleton, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: m-CPBA, OsO4

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted trichothecene derivatives, each with distinct biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying the reactivity and synthesis of trichothecenes.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to inhibit protein synthesis.

    Industry: Studied for its potential use in developing biopesticides and other agricultural applications.

Mechanism of Action

The mechanism of action of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- involves the inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to the disruption of cellular processes and can result in cell death. The compound also affects various signaling pathways, including those involved in apoptosis and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3α,4β,8α)-
  • 12,13-Epoxytrichothec-9-ene-3,4,8,15-tetrol
  • Verrucarol

Uniqueness

Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities compared to other trichothecenes

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